N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
Description
N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a benzamide derivative featuring a hydroxy-substituted pentyl chain and a thiophen-3-yl moiety. Thiophene rings are valued for their electron-rich aromatic systems, which enhance interactions with biological targets such as dopamine receptors . The hydroxy-pentyl chain may improve solubility or hydrogen-bonding capacity, similar to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where the hydroxyl group facilitates metal coordination or stabilizes molecular conformations .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h1-5,8,11-13,18H,6-7,9-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRRIHQAQGRIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves the following steps:
Formation of the Pentyl Chain: The pentyl chain is synthesized through a series of reactions, starting with the appropriate thiophene derivative. The thiophene ring is functionalized to introduce the hydroxyl group at the desired position.
Coupling with Benzamide: The synthesized pentyl chain is then coupled with benzamide through an amide bond formation reaction. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to produce the desired compound.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide group to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the thiophene ring can introduce various functional groups.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact
- Hydroxy vs. Bulky Alkyl Groups : The hydroxy group in N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide may mimic the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, facilitating metal coordination in catalytic applications or stabilizing bioactive conformations .
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity : The 4-(thiophen-3-yl)benzamide moiety is critical for dopamine D3 receptor selectivity, as demonstrated in . The target compound’s hydroxy-pentyl chain may further modulate selectivity by introducing steric or polar interactions absent in analogs with shorter or lipophilic chains .
- Synthetic Flexibility : Compounds like those in and utilize benzoyl chloride and amine reactions, suggesting that the target compound could be synthesized via similar pathways, albeit with a hydroxy-pentylamine derivative.
- Structure-Activity Relationships (SAR) : Thiophene position (2- vs. 3-) and substituent chain length significantly impact bioactivity. For example, thiophen-3-yl derivatives in show enhanced anti-LSD1 activity compared to thiophen-2-yl analogs .
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide core linked to a pentyl chain with a hydroxy group and a thiophene ring. Its unique structural components are believed to contribute to its biological activities.
| Component | Description |
|---|---|
| Benzamide | Provides a stable aromatic structure that can interact with various biological targets. |
| Pentyl Chain | Enhances lipophilicity, potentially affecting bioavailability. |
| Hydroxy Group | Capable of forming hydrogen bonds, influencing receptor interactions. |
| Thiophene Ring | Known for its ability to participate in π-π interactions, enhancing binding affinity to proteins. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound can bind to various enzymes, modulating their activity, which may lead to altered metabolic pathways.
- Receptor Modulation : It can interact with receptors involved in inflammation and cell proliferation, suggesting potential applications in anti-inflammatory and anticancer therapies.
- Pathway Involvement : The compound may influence pathways related to apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer treatment.
Biological Activity
Research indicates that compounds similar in structure to this compound exhibit various biological activities:
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Anticancer Potential : Studies have shown that thiophene derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937, demonstrating significant cytotoxicity at sub-micromolar concentrations .
Cell Line IC50 (µM) Mechanism MCF-7 0.65 Induction of apoptosis U-937 2.41 Cell cycle arrest at G0-G1 phase - Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it may be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
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Study on Anticancer Activity :
- A recent investigation into thiophene derivatives revealed that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines, including leukemia and breast cancer cells .
- The study highlighted the importance of structural modifications for enhancing activity.
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Mechanistic Insights :
- Research utilizing flow cytometry demonstrated that certain thiophene-containing compounds could activate apoptotic pathways through the upregulation of p53 and caspase-3 cleavage in cancer cells .
- Molecular docking studies suggested strong interactions between the compound's aromatic rings and receptor amino acids, indicating a robust binding affinity that could be leveraged for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
